molecular formula C8H5F6N B1300912 3,4-Bis(trifluoromethyl)aniline CAS No. 2965-07-3

3,4-Bis(trifluoromethyl)aniline

Cat. No.: B1300912
CAS No.: 2965-07-3
M. Wt: 229.12 g/mol
InChI Key: PSDVFXQQNBDDJC-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5F6N It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position

Scientific Research Applications

3,4-Bis(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

While specific safety and hazard information for 3,4-Bis(trifluoromethyl)aniline is not available, general precautions for handling similar chemicals include ensuring adequate ventilation, avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the nitration of 3,4-bis(trifluoromethyl)nitrobenzene followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline

Uniqueness

3,4-Bis(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties.

Properties

IUPAC Name

3,4-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDVFXQQNBDDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364283
Record name 3,4-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-07-3
Record name 3,4-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2965-07-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 261 mg (1.00 mmol) of 3,4-bis(trifluoromethyl)nitrobenzene and 989 mg (5.23 mmol) of SnCl2 in 6 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to dryness and the residue was treated with 1N NaOH to pH=13. White precipitate was observed. The mixture was extracted by CHCl3 (4×8 mL). The extract was dried (MgSO4) and evaporated to leave 228 mg (99%) of oil. 1H NMR (CDCl3), 4.167 (sb, 2), 6.803 (d, 1, J=7.41), 7.026 (s, 1), 7.579 (d, 1, J=8.58). 19F NMR (CDCl3), 55.014 (q, 3), 56.919 (q, 3).
Quantity
261 mg
Type
reactant
Reaction Step One
Name
Quantity
989 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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